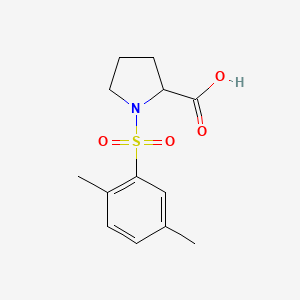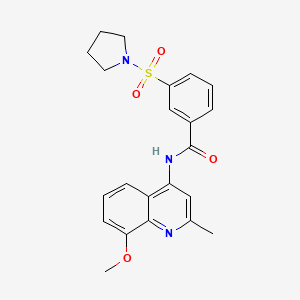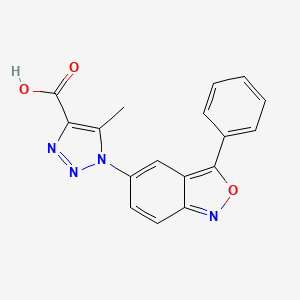![molecular formula C19H22Cl2N2O2 B6422859 1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride CAS No. 1177761-09-9](/img/structure/B6422859.png)
1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride is a useful research compound. Its molecular formula is C19H22Cl2N2O2 and its molecular weight is 381.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.1058333 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
It is known that many compounds with similar structures interact with their targets by binding to specific sites, thereby modulating the activity of the target . The exact nature of this interaction and the resulting changes in the target’s function would depend on the specific molecular structure of the compound and its target.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors These could include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues
生化学分析
Biochemical Properties
1-((4-methylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with oxidoreductase enzymes, stabilizing enzyme-inhibitor complexes through hydrophobic interactions between the aromatic moieties of the ligand and lipophilic residues of the binding site . Additionally, it exhibits anticholinesterase activity, inhibiting butyrylcholinesterase .
Cellular Effects
The effects of 1-((4-methylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one dihydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with oxidoreductase enzymes and its anticholinesterase activity suggest its potential impact on cellular redox states and neurotransmission .
Molecular Mechanism
At the molecular level, 1-((4-methylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one dihydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s hydrophobic interactions with oxidoreductase enzymes and its inhibition of butyrylcholinesterase are key aspects of its molecular mechanism . These interactions likely lead to alterations in cellular redox states and neurotransmitter levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((4-methylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one dihydrochloride change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, although specific data on its stability and degradation are limited .
Dosage Effects in Animal Models
The effects of 1-((4-methylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one dihydrochloride vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may exhibit therapeutic potential. Detailed studies on dosage thresholds and toxic effects are necessary to fully understand the compound’s safety profile .
Metabolic Pathways
1-((4-methylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with oxidoreductase enzymes and its anticholinesterase activity suggest its involvement in redox and neurotransmitter metabolism .
Transport and Distribution
The transport and distribution of 1-((4-methylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one dihydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biological activity .
Subcellular Localization
1-((4-methylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one dihydrochloride exhibits specific subcellular localization, which is essential for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biochemical interactions and effects .
特性
IUPAC Name |
1-[(4-methylpiperazin-1-yl)methyl]benzo[f]chromen-3-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.2ClH/c1-20-8-10-21(11-9-20)13-15-12-18(22)23-17-7-6-14-4-2-3-5-16(14)19(15)17;;/h2-7,12H,8-11,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMUKUMMALIOTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422782.png)
![N-(4-{[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B6422783.png)
![3-(4-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422793.png)
![5-tert-Butyl-3-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B6422795.png)
![6-Chloro-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B6422801.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide](/img/structure/B6422813.png)




![2-{[3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422841.png)
![2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422849.png)

